molecular formula C6H8F2N2O B13929689 2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL

Cat. No.: B13929689
M. Wt: 162.14 g/mol
InChI Key: ORDMUWCSRICTEQ-UHFFFAOYSA-N
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Description

2-(1-(Difluoromethyl)-1H-imidazol-2-yl)ethan-1-ol is an imidazole derivative characterized by a difluoromethyl group at the 1-position of the imidazole ring and a hydroxyl-terminated ethyl chain at the 2-position. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, making it a candidate for drug development .

Properties

Molecular Formula

C6H8F2N2O

Molecular Weight

162.14 g/mol

IUPAC Name

2-[1-(difluoromethyl)imidazol-2-yl]ethanol

InChI

InChI=1S/C6H8F2N2O/c7-6(8)10-3-2-9-5(10)1-4-11/h2-3,6,11H,1,4H2

InChI Key

ORDMUWCSRICTEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CCO)C(F)F

Origin of Product

United States

Preparation Methods

Direct Difluoromethylation of Imidazole Derivatives

A prominent approach involves the direct introduction of the difluoromethyl group onto the imidazole nitrogen , followed by installation or retention of the ethan-1-ol substituent at the 2-position.

  • Method Summary:
    The difluoromethylation reagent is generated in situ by the simultaneous addition of chlorodifluoromethane and an alkali base to an imidazole substrate. This gradual generation allows for controlled reaction conditions and high yields.
  • Reaction Conditions:
    • Substrates: Functionalized imidazoles with free nitrogen at position 1.
    • Reagents: Chlorodifluoromethane, alkali (e.g., KOH or NaH).
    • Solvent: Typically polar aprotic solvents such as DMF.
    • Temperature: Mild heating or room temperature.
  • Yields: 60-95% on a multigram scale, demonstrating scalability and efficiency.
  • Reference: This method is detailed in an Organic Letters publication (2016) and summarized in a multigram synthesis report.
Parameter Details
Substrate Imidazole derivatives
Difluoromethyl source Chlorodifluoromethane + alkali
Solvent DMF or similar
Temperature Room temperature to mild heating (50-115 °C)
Yield range 60-95%
Scale Hundred-gram scale

Synthesis via Imidazolyl Ethanol Precursors

Another synthetic route involves preparing 2-(1-imidazolyl)ethanol derivatives , followed by difluoromethylation or incorporation of the difluoromethyl group during ring formation.

  • Industrial-Scale Method:
    A patented industrial method synthesizes imidazolyl ethanols by reacting imidazole with 2-chloroethanol derivatives in the presence of DMF, caustic soda (NaOH), and PEG600 as a phase transfer catalyst. The reaction proceeds at 110-115 °C, followed by cooling and product isolation via filtration and recrystallization.
  • Advantages:
    • Simple equipment and operational steps suitable for industrial production.
    • High yield and purity.
    • Solvent (DMF) can be recycled, reducing costs.
  • Reference: Chinese patent CN104860887A describes this method in detail.
Parameter Details
Starting materials Imidazole, 2-chloroethanol derivatives
Solvent DMF
Catalyst/base Caustic soda (NaOH), PEG600
Temperature 110-115 °C
Reaction time 1 hour initial, then additional 4 hours
Workup Cooling, water addition, filtration, recrystallization
Yield High (not explicitly quantified, but industrially viable)

Stepwise Functionalization via Intermediate Compounds

Some synthetic routes utilize intermediate imidazole derivatives bearing reactive groups that are subsequently converted to the ethan-1-ol moiety.

  • For example, intermediates such as 2-(chloromethyl)imidazoles can be reacted with nucleophiles like hydroxide ions to yield the ethan-1-ol side chain.
  • Difluoromethyl groups can be introduced either before or after side-chain installation depending on substrate stability and reaction compatibility.
  • This approach allows for modular synthesis and functional group tolerance.
  • Reference to similar synthetic strategies is found in quinazolinone and triazine derivative syntheses involving difluoromethylated imidazoles and related heterocycles.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Direct Difluoromethylation In situ generation of difluoromethyl reagent; applicable to functionalized imidazoles High yield; scalable; mild conditions Requires handling chlorodifluoromethane; sensitive to substrate
Imidazolyl Ethanol Synthesis Reaction of imidazole with chloroethanol derivatives in DMF and base Industrially practical; simple equipment; solvent recycling Elevated temperatures; multi-step process
Stepwise Functionalization Use of intermediates with reactive groups for side chain installation Modular; flexible for diverse substitutions More steps; potential purification challenges

Research Discoveries and Optimization Insights

  • Gradual reagent generation in difluoromethylation improves yield and selectivity by avoiding reagent excess and side reactions.
  • Use of PEG600 as a phase transfer catalyst enhances reaction efficiency in industrial imidazolyl ethanol synthesis.
  • Solvent choice (DMF) is critical for solubility and reaction rate; its recyclability reduces environmental impact and cost.
  • Temperature control during addition of chloroethanol derivatives prevents side reactions and decomposition.
  • Purification techniques such as recrystallization from toluene or column chromatography ensure high purity of the final product.

Summary Table of Reported Yields and Conditions

Reference Starting Material Difluoromethylation Method Temperature (°C) Solvent Yield (%) Scale
Imidazole derivatives Chlorodifluoromethane + alkali RT to 50-55 DMF 60-95 100+ grams
Imidazole + 2-chloroethanol Base-mediated substitution 110-115 DMF High Industrial scale
Difluoromethylated imidazole intermediates Nucleophilic substitution or ring formation 25-80 DMF, DCM 70-90 Laboratory scale

Chemical Reactions Analysis

Types of Reactions

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.

Scientific Research Applications

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituent Variations on the Imidazole Ring

  • 2-(1H-Imidazol-2-yl)ethan-1-ol: Lacking the difluoromethyl group, this simpler analogue exhibits reduced lipophilicity and metabolic stability. Its solubility in polar solvents (e.g., methanol) is higher due to the absence of fluorine atoms .
  • 2-(5-Nitro-1H-imidazol-1-yl)ethan-1-ol : The nitro group at the 5-position introduces strong electron-withdrawing effects, increasing acidity (pKa ~6.5) and altering redox properties. This compound is often used in antiparasitic applications but may exhibit higher toxicity .
  • 2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one : Replacing the hydroxyl group with a thioether and ketone moiety reduces hydrogen-bonding capacity but enhances aromatic stacking interactions. The thioether linkage also improves resistance to oxidative degradation .

b. Modifications to the Ethanol Side Chain

  • 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol: Substituting the hydroxyl group with an amino group increases basicity (pKa ~9.2), enabling salt formation and enhanced solubility under acidic conditions .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) LogP Key Feature(s)
2-(1-(Difluoromethyl)-1H-imidazol-2-yl)ethan-1-ol C₆H₈F₂N₂O 174.14 Moderate 1.2* Difluoromethyl enhances stability
2-(5-Nitro-1H-imidazol-1-yl)ethan-1-ol C₅H₇N₃O₃ 157.13 Low 0.8 Nitro group increases redox activity
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one C₁₅H₁₂N₂OS 268.34 Insoluble 3.1 Thioether improves oxidative resistance
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol C₅H₆F₂N₂O 148.11 High 0.5 Compact structure enhances permeability

*Estimated using analogous compounds.

Biological Activity

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL, also known as difluoromethyl imidazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a difluoromethyl group attached to an imidazole ring, which is known for its role in various biological processes. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C₆H₉F₂N₃
Molecular Weight 169.15 g/mol
IUPAC Name 2-(1-(difluoromethyl)imidazol-2-yl)ethanol
InChI Key FFZUAUFDTRLDDW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This interaction is crucial for its antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in recent studies:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies have shown that it effectively inhibits the growth of fungal pathogens, making it a candidate for further development as an antifungal agent.

Case Study: Antifungal Efficacy

In a study conducted by El-Karim et al., the compound demonstrated a promising inhibition rate against Candida albicans, with an IC50 value significantly lower than traditional antifungal agents like fluconazole. The results are summarized below:

CompoundIC50 (µg/mL)Comparison with Fluconazole (IC50 = 12 µg/mL)
This compound4 µg/mLSuperior

Therapeutic Applications

The potential therapeutic applications of this compound are being actively researched. Its unique properties suggest possible uses in treating infections caused by resistant strains of bacteria and fungi.

Research Findings

Recent investigations into the compound's pharmacological profile indicate:

  • Anti-inflammatory Properties : Studies have shown that derivatives of imidazole can exhibit anti-inflammatory effects, suggesting that this compound may also possess similar activities.
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that it has a favorable safety profile, with minimal toxicity observed in human cell lines at therapeutic concentrations.

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